
1,6-Dinitronaphthalene
Overview
Description
1,6-Dinitronaphthalene is a chemical compound with the molecular formula C10H6N2O4 . It has an average mass of 218.166 Da and a monoisotopic mass of 218.032761 Da .
Synthesis Analysis
A simple method for the preparation of dinitronaphthalene involves the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . The results indicated that Ni(CH3COO)2·4H2O catalyst shows better catalytic performances, and the conversion of 1-nitronaphthalene is 33.10% with selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN .Molecular Structure Analysis
The molecular structure of 1,6-Dinitronaphthalene consists of a naphthalene core with nitro groups attached at the 1 and 6 positions .Chemical Reactions Analysis
The primary chemical reaction involving 1,6-Dinitronaphthalene is its formation through the nitration of 1-nitronaphthalene .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,6-Dinitronaphthalene include its molecular formula (C10H6N2O4), average mass (218.166 Da), and monoisotopic mass (218.032761 Da) .Scientific Research Applications
Electron Affinities and Structural Studies
1,6-Dinitronaphthalene (1,6-DNN) has been extensively studied for its electron affinities and structural properties. The electron affinities for various dinitronaphthalene isomers, including 1,6-DNN, have been predicted through theoretical studies. These studies help in understanding the electron distribution and energetic properties of these compounds, which is crucial in materials science and chemistry research (Bozkaya & Schaefer, 2010).
Polarographic and Voltammetric Behavior
The polarographic and voltammetric behavior of dinitronaphthalenes, including 1,6-DNN, has been explored to understand their electrochemical properties. This research is significant in fields like electrochemistry and environmental sciences, where understanding the behavior of such compounds under different conditions is essential (Shanmugam, Barek & Zima, 2004).
Intervalence Spectra of Radical Anions
The intervalence spectra of radical anions of dinitronaphthalenes, including 1,6-DNN, have been analyzed. These studies are important in the field of physical chemistry, particularly in understanding the electronic interactions in delocalized radical anions (Nelsen, Konradsson, Weaver & Telo, 2003).
Synthesis Methods and Catalysis
Research has also been conducted on the synthesis of dinitronaphthalenes, including 1,6-DNN, using various methods and catalysts. This research is crucial in industrial chemistry, where efficient and environmentally friendly synthesis methods are sought (You et al., 2015).
Solubility and Thermodynamic Properties
The solubility of dinitronaphthalenes in various solvents and their thermodynamic properties have been a subject of study. Such research is essential in chemical engineering and formulation chemistry, where solubility and mixing properties are critical (Yang, Shao & Zhou, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1,6-dinitronaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCCBYZLILLSPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346489 | |
| Record name | 1,6-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607-46-5 | |
| Record name | 1,6-Dinitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



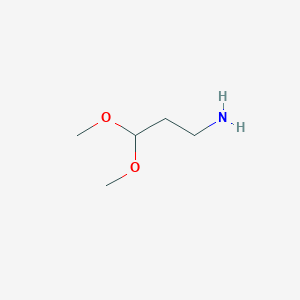
![4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B3054407.png)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-](/img/structure/B3054408.png)

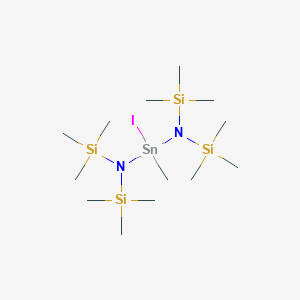
![N-(6-chlorobenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B3054412.png)
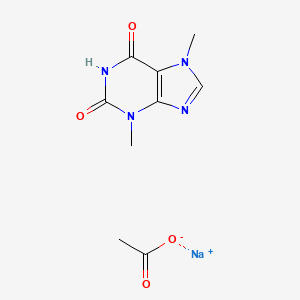


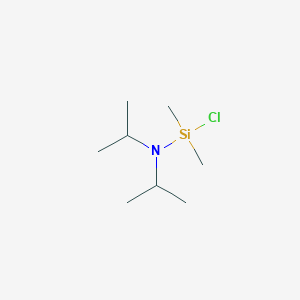

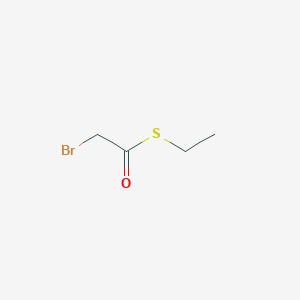

![methyl N-[6-(methoxycarbonylamino)hexyl]carbamate](/img/structure/B3054428.png)